H-Orn(Z)-ome hcl

Descripción general

Descripción

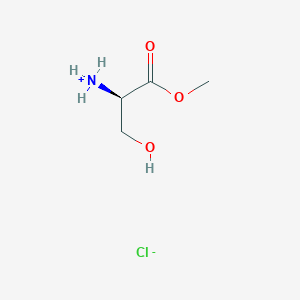

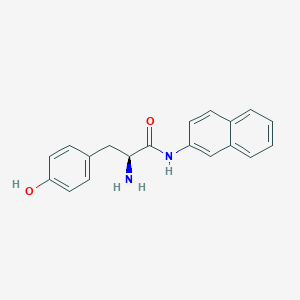

H-Orn(Z)-ome hcl, also known as H-Orn(z)-OMe hydrochloride, is a compound with the molecular formula C14H21ClN2O4 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 4 oxygen atoms . For a more detailed analysis, you may want to refer to a chemistry database or resource.Physical and Chemical Properties Analysis

This compound has physical and chemical properties typical of a compound with its molecular structure . For more detailed information, you may want to refer to a chemistry database or resource.Aplicaciones Científicas De Investigación

Hydrothermal Carbonization - Modeling, Final Properties Design, and Applications : This review discusses the advantages of biomass hydrothermal carbonization (HTC) over other thermochemical processes. It focuses on carbonaceous solid products, called hydrochar (HC), and their applications in biofuel, adsorption, energy storage, and catalysis (Román et al., 2018).

Low GWP Alternatives to HFC-245fa in Organic Rankine Cycles for Low Temperature Heat Recovery : This study compares the performance of HCFO-1233zd-E and HFO-1336mzz-Z to HFC-245fa in Organic Rankine Cycles, highlighting their potential as low GWP working fluids (Molés et al., 2014).

Hyperhomocyst(e)inemia - A Risk Factor for Occlusive Atherosclerosis : This research focuses on homocysteine (HCY), a thiol-containing amino acid, and its association with occlusive atherosclerosis (Malinow, 1990).

Is Demineralization with Dilute Hydrofluoric Acid a Viable Method for Isolating Mineral Stabilized Soil Organic Matter? : This study explores the use of hydrofluoric acid (HF) in soil organic matter research, which might be relevant to understand the context of H-Orn(Z)-ome hcl's applications (Sanderman et al., 2015).

Alpha Omicro Crystallography of the Transition in Shock-Loaded Zirconium : This paper discusses the orientation relations between the alpha and omicro structures in Zr under shock loading, which might provide insights into material science aspects relevant to this compound (Jyoti et al., 1997).

Thermal Stability and Decomposition Mechanism of HFO‐1336mzz(Z) : This work assesses the thermal stability of HFO‐1336mzz(Z), a working fluid in high‐temperature heat pump and ORC systems, which could provide context on the thermal properties relevant to this compound (Huo et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.ClH/c1-19-13(17)12(15)8-5-9-16-14(18)20-10-11-6-3-2-4-7-11;/h2-4,6-7,12H,5,8-10,15H2,1H3,(H,16,18);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJMKNWYEVTCNT-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-3-[4-(hydroxysulfonyloxy)phenyl]propanoic acid](/img/structure/B555180.png)